molecular formula C10H13N3O B2903504 5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide CAS No. 1258639-25-6

5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide

Cat. No.: B2903504
CAS No.: 1258639-25-6
M. Wt: 191.234
InChI Key: HSIMEVRYNPDDLO-UHFFFAOYSA-N
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Description

5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is a heterocyclic compound with the molecular formula C10H13N3O It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Amino-1,2,3,4-tetrahydroisoquinoline involves the reaction of piperidine with thionyl chloride to form piperidine chlorosulfinate, which is then reacted with ammonia to yield the desired product . Another method involves the condensation of phenylethylamine derivatives with aldehydes to form iminium intermediates, which are then cyclized to produce tetrahydroisoquinoline derivatives .

Industrial Production Methods

Industrial production methods for 5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide typically involve large-scale synthesis using similar reaction pathways as described above. The choice of reagents and conditions may vary to optimize yield and purity, and to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and potential for forming diverse derivatives, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

5-amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14/h1-3,9,13H,4-5,11H2,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIMEVRYNPDDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C(=CC=C2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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